molecular formula C14H12ClNO2 B1607474 N-(4-Chlorophenyl)-4-methoxybenzamide CAS No. 7595-61-1

N-(4-Chlorophenyl)-4-methoxybenzamide

Cat. No.: B1607474
CAS No.: 7595-61-1
M. Wt: 261.7 g/mol
InChI Key: SLUPKVWWWSXJBW-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenyl group and a 4-methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-4-methoxybenzamide typically involves the reaction of 4-chloroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of aluminum chloride as a catalyst in the Friedel-Crafts acylation reaction can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Chlorophenyl)-4-methoxybenzamide can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(4-Chlorophenyl)-4-methoxybenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structure can be modified to enhance its biological activity and selectivity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity. Alternatively, it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    N-(4-Chlorophenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

    N-(4-Chlorophenyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.

    N-(4-Chlorophenyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: N-(4-Chlorophenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUPKVWWWSXJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323457
Record name N-(4-Chlorophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7595-61-1
Record name NSC404052
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Chlorophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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